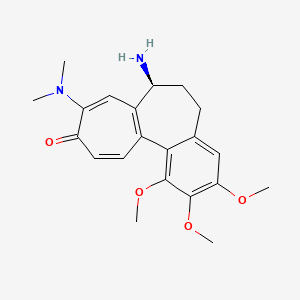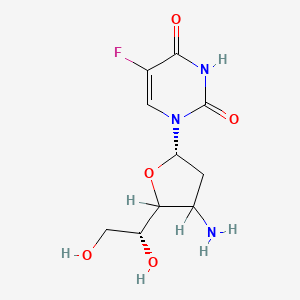
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core and several functional groups that contribute to its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinedione core, followed by the introduction of the arabinofuranosyl group and subsequent functionalization with benzoyl, fluoro, and methylsulfonyl groups. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, advanced analytical methods are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidinedione derivatives and nucleoside analogs with different functional groups. Examples include:
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
132776-18-2 |
|---|---|
Formule moléculaire |
C18H19FN2O8S |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C18H19FN2O8S/c1-10-8-21(18(24)20-15(10)22)16-13(19)14(29-30(2,25)26)12(28-16)9-27-17(23)11-6-4-3-5-7-11/h3-8,12-14,16H,9H2,1-2H3,(H,20,22,24)/t12-,13+,14-,16-/m1/s1 |
Clé InChI |
SKWXDJJBFQDDTI-HLPPOEQASA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


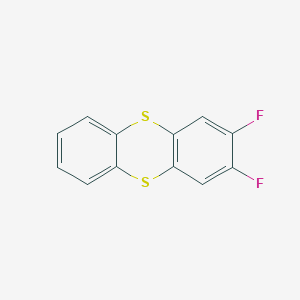
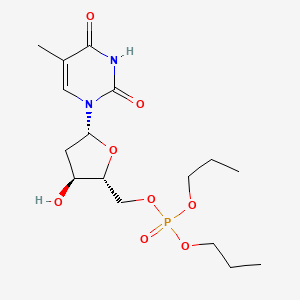
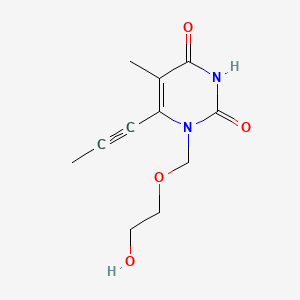
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)
